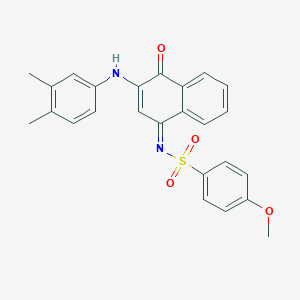
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(3,4-dimethylanilino)-4-oxo-1(4H)-naphthalenylidene)-4-methoxybenzenesulfonamide, commonly known as DASA-58, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Applications De Recherche Scientifique
DASA-58 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, DASA-58 has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In diabetes research, DASA-58 has been shown to improve glucose metabolism and insulin sensitivity in animal models. In neurodegenerative disorder research, DASA-58 has been shown to protect against oxidative stress and inflammation, which are key factors in the development of these diseases.
Mécanisme D'action
The mechanism of action of DASA-58 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, DASA-58 disrupts these processes, leading to the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation.
Biochemical and Physiological Effects:
DASA-58 has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, improved glucose metabolism and insulin sensitivity, and protection against oxidative stress and inflammation. In addition, DASA-58 has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DASA-58 in lab experiments is its specificity for CK2, which allows for the selective inhibition of this protein kinase. This specificity also reduces the potential for off-target effects, making DASA-58 a more reliable tool in lab experiments. However, one of the limitations of using DASA-58 is its relatively high cost, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of DASA-58, including the development of more potent and selective CK2 inhibitors, the investigation of the role of CK2 in various diseases, and the evaluation of DASA-58 in clinical trials. In addition, the use of DASA-58 in combination with other therapeutic agents may enhance its efficacy and broaden its potential applications. Overall, the study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Conclusion:
DASA-58 is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for CK2, low toxicity, and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent. The study of DASA-58 has the potential to lead to the development of new and effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of DASA-58 involves a multistep process that starts with the reaction of 3,4-dimethylaniline with 1,4-naphthoquinone to produce an intermediate compound. This intermediate compound is then reacted with 4-methoxybenzenesulfonyl chloride to produce the final product, DASA-58. The synthesis method has been optimized to produce high yields of pure DASA-58, making it suitable for large-scale production.
Propriétés
Formule moléculaire |
C25H22N2O4S |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(NZ)-N-[3-(3,4-dimethylanilino)-4-oxonaphthalen-1-ylidene]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C25H22N2O4S/c1-16-8-9-18(14-17(16)2)26-24-15-23(21-6-4-5-7-22(21)25(24)28)27-32(29,30)20-12-10-19(31-3)11-13-20/h4-15,26H,1-3H3/b27-23- |
Clé InChI |
QKJYNEKMXWUKDX-VYIQYICTSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)OC)/C4=CC=CC=C4C2=O)C |
SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281241.png)
![Butyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281242.png)
![Butyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281243.png)
![Ethyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281246.png)
![Ethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-propylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281247.png)
![Ethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281249.png)
![Ethyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281250.png)
![Ethyl 5-[(phenylsulfonyl)amino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B281251.png)
![2,4,6-trimethyl-N-(4-oxo-3-[(phenylsulfonyl)amino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B281253.png)
![Methyl 2-tert-butyl-5-[(2-naphthylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281254.png)
![Methyl 2-tert-butyl-5-[(mesitylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281257.png)
![Methyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281258.png)

![2,4,5-trimethyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281262.png)